molecular formula C15H23N3O2 B5815067 4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide

4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide

Cat. No. B5815067
M. Wt: 277.36 g/mol
InChI Key: LWWAHFKNNRHVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide, also known as EMD-386088, is a synthetic compound that belongs to the class of piperazine derivatives. It was first developed by Merck & Co. as a potential treatment for depression and anxiety disorders. This compound has gained attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.

Mechanism of Action

4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide acts by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the concentration of this neurotransmitter in the synaptic cleft. This results in an enhancement of serotonin signaling, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound has been shown to act as a partial agonist at the 5-HT1A receptor, which further enhances its therapeutic potential.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the activity of the serotonergic system, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This property may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide is its selectivity for the serotonin transporter and the 5-HT1A receptor, which reduces the likelihood of off-target effects. Additionally, its unique mechanism of action makes it a promising candidate for the treatment of mood disorders. However, one limitation of this compound is its relatively low potency compared to other SSRIs, which may limit its clinical efficacy.

Future Directions

There are a number of potential future directions for research on 4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent analogs of this compound that may have improved clinical efficacy. Additionally, there is interest in studying the effects of this compound on other neurotransmitter systems, such as the noradrenergic and dopaminergic systems. Finally, there is potential for research on the use of this compound in combination with other antidepressant medications to enhance their therapeutic effects.

Synthesis Methods

The synthesis of 4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-ethylpiperazine in the presence of a base to yield this compound. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

4-ethyl-N-(2-methoxy-5-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. These properties make it a promising candidate for the treatment of mood disorders.

properties

IUPAC Name

4-ethyl-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-4-17-7-9-18(10-8-17)15(19)16-13-11-12(2)5-6-14(13)20-3/h5-6,11H,4,7-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWAHFKNNRHVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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